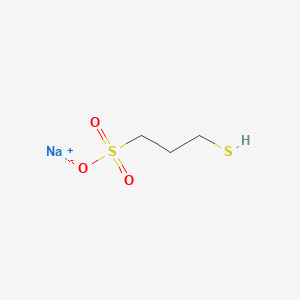
3-巯基丙磺酸钠
描述
Sodium 3-mercaptopropanesulphonate (also known as MPSA) is a compound that has been studied for its potential in various chemical reactions and applications. It is a sodium salt of 3-mercaptopropanesulfonic acid and has been used in the synthesis of complex molecules and as a sulfur donor substrate for sulfurtransferases .
Synthesis Analysis
The synthesis of sodium 3-mercaptopropanesulphonate-related compounds has been explored in several studies. For instance, sodium 3-mercaptopyruvate, a sulfur donor substrate for sulfurtransferases, was synthesized from 3-bromopyruvic acid using sodium hydrosulfide in anhydrous methanol . Additionally, MPSA has been used to produce a polymeric copper complex by reacting with copper (II) ions, which was then characterized using various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of compounds related to sodium 3-mercaptopropanesulphonate has been determined using techniques such as single-crystal X-ray diffraction. For example, the polymeric copper complex mentioned earlier crystallizes in the monoclinic C2/c space group, with the Cu(II) ion coordinated to four water molecules and two MPSA ligands .
Chemical Reactions Analysis
Sodium 3-mercaptopropanesulphonate and its derivatives participate in various chemical reactions. It has been used as a substitute for anhydrous sodium sulfide in the synthesis of symmetrical diaryl sulfides, showing comparable yields under optimized conditions . Moreover, MPSA can reduce Cu(II) ions to Cu(I), which then re-oxidizes in the presence of oxygen to form polymeric complex species .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 3-mercaptopropanesulphonate derivatives have been characterized using a range of analytical techniques. Solid-state NMR, WAXS, FTIR, TGA, and DSC have been employed to study the properties of materials synthesized from 3-mercaptopropyltrimethoxysilane, revealing the influence of reaction conditions on the structure and physicochemical properties of the products . The thermal behavior of the polymeric copper complex derived from MPSA has also been investigated, showing a stepwise thermal decomposition that begins with the loss of water molecules .
科学研究应用
Preparation of Tetrasubstituted Organosilicon Thioether
- Scientific Field : Organic Chemistry
- Application Summary : MPS can be used to prepare tetrasubstituted organosilicon thioether by a photochemical reaction with tetravinylsilane via a thiol-ene reaction .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves a photochemical reaction with tetravinylsilane via a thiol-ene reaction .
Functionalization of Gold Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : MPS can be used as a capping agent to functionalize gold nanoparticles .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves using MPS as a capping agent .
- Results or Outcomes : The functionalized gold nanoparticles have potential applications in the field of radiotherapy and drug delivery .
Synthesis of Rhodium Nanoparticles
- Scientific Field : Nanotechnology
- Application Summary : MPS can be involved in the synthesis of rhodium nanoparticles via a liquid phase reduction method .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves a liquid phase reduction method .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Synthesis of Polyelectrolytes
- Scientific Field : Polymer Chemistry
- Application Summary : MPS can be used as a reagent in the synthesis of polyelectrolytes, which are important in many biological functions and technical applications .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves using MPS as a reagent in the synthesis process .
- Results or Outcomes : The synthesized polyelectrolytes have potential applications in various fields, including biology and technology .
Formation of Self-Assembled Monolayer
- Scientific Field : Surface Chemistry
- Application Summary : MPS can form a self-assembled monolayer via chemisorption on a gold-coated substrate .
- Methods of Application : The specific experimental procedures are not provided in the source, but it involves the chemisorption of MPS on a gold-coated substrate .
- Results or Outcomes : The formation of a self-assembled monolayer can be useful in various applications, including sensor technology .
安全和危害
未来方向
属性
IUPAC Name |
sodium;3-sulfanylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTIVUOKBXDGPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066232 | |
| Record name | 1-Propanesulfonic acid, 3-mercapto-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-mercaptopropanesulphonate | |
CAS RN |
17636-10-1 | |
| Record name | Sodium 3-mercapto-1-propanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017636101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanesulfonic acid, 3-mercapto-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanesulfonic acid, 3-mercapto-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-mercaptopropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium 3-mercapto-1-propanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8NUH5URK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



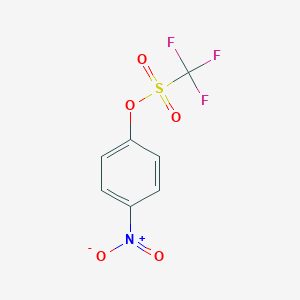
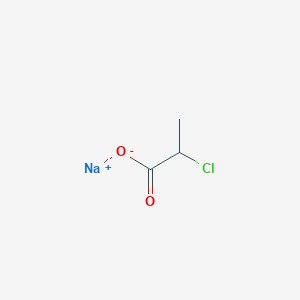
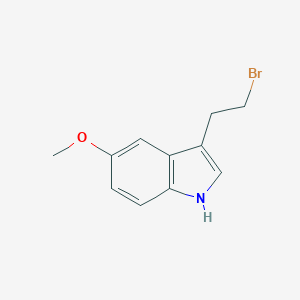
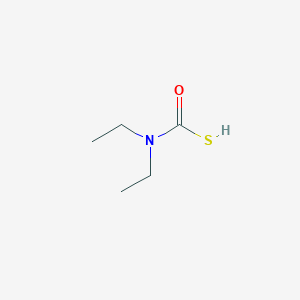
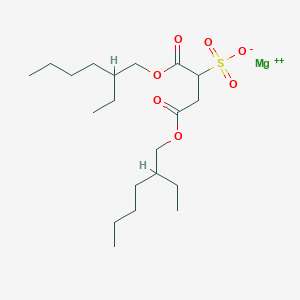
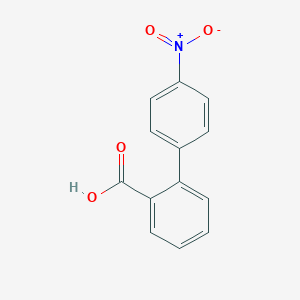

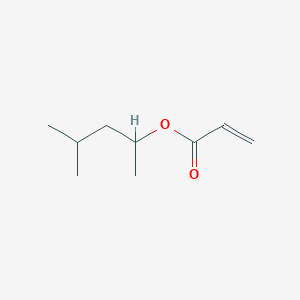
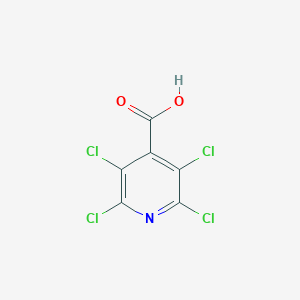
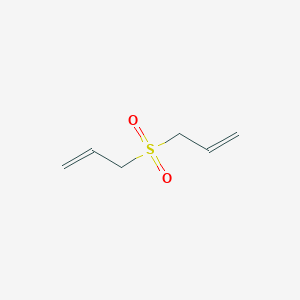
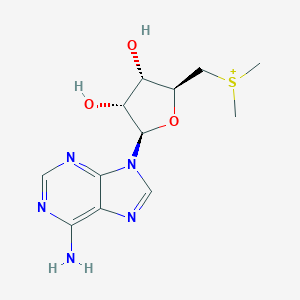

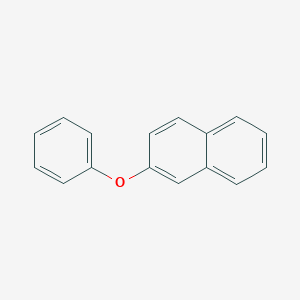
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)